N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide
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Overview
Description
N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide is a chemical compound known for its unique structure and properties It consists of a benzamide core with a bromine atom attached to the phenyl ring and a trifluoromethyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with N-methyl-3-(trifluoromethyl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF).
Oxidation and Reduction: Reagents like potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions, with solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzamide: Similar structure but lacks the trifluoromethyl group.
N-Methylbenzamide: Similar structure but lacks the bromine and trifluoromethyl groups.
3-(Trifluoromethyl)benzamide: Similar structure but lacks the bromine atom.
Uniqueness
N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide is unique due to the presence of both bromine and trifluoromethyl groups. These groups confer distinct chemical and biological properties, making the compound valuable in various research and industrial applications .
Properties
CAS No. |
883106-32-9 |
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Molecular Formula |
C15H11BrF3NO |
Molecular Weight |
358.15 g/mol |
IUPAC Name |
N-(2-bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H11BrF3NO/c1-20(13-8-3-2-7-12(13)16)14(21)10-5-4-6-11(9-10)15(17,18)19/h2-9H,1H3 |
InChI Key |
CMFRVNMHHWEFRG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1Br)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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